molecular formula C15H15Cl2N3O2 B6581151 N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1203069-78-6

N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6581151
CAS No.: 1203069-78-6
M. Wt: 340.2 g/mol
InChI Key: INEFZQQYIRERAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with an isopropyl group at position 4 and an acetamide linker connected to a 2,5-dichlorophenyl moiety. The 2,5-dichlorophenyl group may enhance lipophilicity and influence binding interactions, while the isopropyl substituent could modulate steric and electronic effects on the pyrimidinone ring.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c1-9(2)12-6-15(22)20(8-18-12)7-14(21)19-13-5-10(16)3-4-11(13)17/h3-6,8-9H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEFZQQYIRERAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidinone core, substituents, and aromatic moieties. Key comparisons are outlined below:

Core Modifications: Pyrimidinone vs. Thio-Pyrimidinone

  • Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Structural Differences: Replaces the pyrimidinone oxygen at position 2 with a sulfur atom and introduces a methyl group at position 4 instead of isopropyl. Physicochemical Properties:
  • Melting point: 230°C (vs. unrecorded for the target compound).
  • NMR Data: Distinct downfield shifts for NHCO (δ 10.10 ppm) and aromatic protons (δ 7.82–7.28 ppm), reflecting electronic effects of the thio group .

    • Biological Implications : Thio substitution may alter hydrogen-bonding capacity (critical for target recognition) compared to the oxygen in the target compound .
  • Compound 5.15: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () Structural Differences: Substitutes the 2,5-dichlorophenyl group with a 4-phenoxy-phenyl moiety. Physicochemical Properties:
  • Lower melting point (224°C) compared to Compound 5.6, likely due to reduced crystallinity from the bulky phenoxy group . Functional Impact: The phenoxy group may enhance π-π stacking interactions but reduce electrophilicity compared to chlorine substituents.

Aromatic Substituent Variations

  • Benzothiazole Derivatives (): Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide, N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide. Key Differences: Benzothiazole cores replace the pyrimidinone ring, and substituents vary (e.g., trifluoromethyl, methoxy). Functional Insights: Benzothiazoles are associated with enhanced metabolic stability but may exhibit different binding modes due to planar aromatic systems .

Complex Peptide Hybrids ():

  • Examples: (R)- and (S)-configured peptides with tetrahydropyrimidinone units.
  • Structural Contrast : The target compound lacks the peptide backbone and stereochemical complexity seen here.
  • Implications: Peptide hybrids may offer improved selectivity but face challenges in bioavailability compared to the smaller, non-peptidic target compound .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Aromatic Substituent Key Substituents Melting Point (°C) Notable Properties
Target Compound Dihydropyrimidinone 2,5-Dichlorophenyl 4-Isopropyl N/A High lipophilicity, potential kinase inhibition
Compound 5.6 () Thio-dihydropyrimidinone 2,3-Dichlorophenyl 4-Methyl 230 Enhanced hydrogen bonding via thio group
Compound 5.15 () Thio-dihydropyrimidinone 4-Phenoxy-phenyl 4-Methyl 224 Improved π-π stacking, reduced electrophilicity
Benzothiazole Derivative () Benzothiazole 3,4-Dichlorophenyl 6-Trifluoromethyl N/A High metabolic stability

Research Findings and Implications

  • Synthetic Yields : Compound 5.6 was synthesized in 80% yield , suggesting that analogous routes for the target compound may require optimization due to steric hindrance from the isopropyl group.
  • Hydrogen-Bonding Patterns: The pyrimidinone core in the target compound likely participates in stronger hydrogen bonds (vs. thio analogs), critical for interactions with biological targets like enzymes or receptors .
  • Electron-Withdrawing Effects: The 2,5-dichlorophenyl group may confer greater electron-withdrawing effects than 2,3-dichloro or phenoxy substituents, influencing reactivity and binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.